Cas no 2034360-80-8 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide structure](https://ja.kuujia.com/scimg/cas/2034360-80-8x500.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide 化学的及び物理的性質
名前と識別子
-
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- AKOS025317642
- N-(1,3-benzodioxol-5-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- F6475-7126
- 2034360-80-8
-
- インチ: 1S/C18H18N2O4S/c21-18(20-9-12-1-2-15-16(7-12)23-11-22-15)13-3-5-19-17(8-13)24-14-4-6-25-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21)
- InChIKey: SFQOZYWKZMFNNQ-UHFFFAOYSA-N
- SMILES: S1CCC(C1)OC1C=C(C=CN=1)C(NCC1=CC=C2C(=C1)OCO2)=O
計算された属性
- 精确分子量: 358.09872823g/mol
- 同位素质量: 358.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 95Ų
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-7126-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-100mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-15mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-30mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-40mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6475-7126-25mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
2034360-80-8 | 90%+ | 25mg |
$109.0 | 2023-07-05 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideに関する追加情報
Professional Introduction to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS No. 2034360-80-8)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, identified by its CAS number 2034360-80-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex aromatic and heterocyclic structure, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of novel therapeutic agents.
The structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The benzo[d][1,3]dioxol ring system, commonly known as a dihydroxybenzofuran derivative, is a motif frequently encountered in natural products and pharmaceuticals. This moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable component in drug design.
Similarly, the tetrahydrothiophen-3-yl group adds another layer of complexity to the molecule. Thiophene derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The presence of this group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide suggests that the compound may exhibit similar pharmacological effects. Furthermore, the isonicotinamide moiety is a common pharmacophore in antiviral and antibacterial agents, contributing to the compound's potential therapeutic applications.
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate molecules. Key steps in the synthesis include the formation of the benzo[d][1,3]dioxol ring system through cyclization reactions, followed by functionalization with the tetrahydrothiophenyl group via nucleophilic substitution or metal-catalyzed coupling reactions. The final step involves linking these moieties to the isonicotinamide backbone through etherification or amide bond formation.
In recent years, there has been growing interest in developing novel compounds with enhanced selectivity and reduced toxicity. N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been investigated as a potential lead compound in this context. Preliminary studies have demonstrated its ability to interact with specific biological targets with high affinity. For instance, computational modeling studies have suggested that this compound may bind to certain enzymes involved in inflammatory pathways. This binding affinity has been further validated through experimental assays using enzyme inhibition assays.
The potential therapeutic applications of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide are broad and varied. Given its structural features and observed biological activity, this compound may find utility in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, its interaction with enzymes involved in inflammatory pathways suggests that it could be explored as an anti-inflammatory agent. Furthermore, the presence of both benzo[d][1,3]dioxol and tetrahydrothiophenyl moieties may endow it with additional therapeutic benefits, such as antioxidant or neuroprotective properties.
Ongoing research is focused on optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-ymlmethyl)-2-(tetrahydrothiophen-l 3 -yI)oxy)isonicotinamide to improve yield and scalability. Advances in synthetic methodologies have enabled the development of more efficient routes for constructing complex molecules like this one. For example, catalytic asymmetric reactions have been employed to introduce chirality into the molecule at key positions without resorting to expensive chiral auxiliaries or catalysts.
The pharmacokinetic properties of N-(benzo[d][1 , 3 ] dioxol - 5 - ylmethyl strong > ) - 2 - ( ( < strong > tetrahy dro thi o p hen - 3 - y I ) o x y ) i s o nicoti na mide are also under investigation to ensure that it can be developed into a viable drug candidate. Studies have examined its solubility profile , metabolic stability , and distribution within biological systems . These studies are crucial for understanding how the compound will behave once administered orally or parenterally . Additionally , efforts are being made to identify any potential side effects or toxicities associated with long-term use .
In conclusion , N-(
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